N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C16H11ClN2O2 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-11(7-9-13)14-10-15(21-19-14)18-16(20)12-4-2-1-3-5-12/h1-10H,(H,18,20) |
InChI Key |
MLWSLCYWVAACCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-chlorophenyl)isoxazol-5-amine Intermediate
The isoxazole core is synthesized via a hydroxylamine-mediated cyclization or 1,3-dipolar cycloaddition . The 4-chlorophenyl substituent is introduced either during the cycloaddition or through subsequent functionalization.
Hydroxylamine-Mediated Cyclization
This method involves reacting a β-keto nitrile or α-keto ester with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
Reaction Conditions and Mechanism
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Hydroxylamine hydrochloride | NaOH (aq.), 100°C, 3–6 hours | 75–80% | |
| Nitrile precursor | Ethanol/water, reflux | 80% |
Mechanism :
- Nucleophilic attack : Hydroxylamine attacks the carbonyl carbon of the β-keto nitrile.
- Cyclization : Formation of the isoxazole ring via dehydration and elimination of water.
- Precipitation : The product crystallizes upon cooling.
Key Examples
Benzoylation of the Isoxazole Amine
The amine group on the isoxazole is acylated with benzoyl chloride to form the benzamide.
Direct Benzoylation with Benzoyl Chloride
This step involves nucleophilic acyl substitution under mild basic conditions.
Reaction Conditions and Mechanism
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Benzoyl chloride | Pyridine, THF, 60°C, 16 hours | 71% | |
| Triethylamine | DMF, room temperature, 2 hours | 65% |
Mechanism :
- Base activation : Pyridine or triethylamine neutralizes HCl, generating the amide.
- Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of benzoyl chloride.
- Proton transfer : Formation of the benzamide and regeneration of the base.
Key Examples
Alternative Synthetic Routes
1,3-Dipolar Cycloaddition
For regioselective synthesis, a nitrile oxide and alkyne undergo cycloaddition under mild conditions.
Reaction Conditions
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Chlorobenzonitrile oxide | Alkyne, Et₃N, RT, 12 hours | 60–70% | |
| Propargyl alcohol | I₂, THF, 0°C→RT | 50% |
Mechanism :
- Nitrile oxide generation : From 4-chlorobenzonitrile hydrochloride via H₂O₂ oxidation.
- Cycloaddition : Reaction with propargyl alcohol forms the isoxazole ring.
Purification and Characterization
Challenges and Optimizations
Solvent and Catalyst Selection
Research Findings and Applications
Biological Activity
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Inhibits cytokine production |
Structural Variability
- Substituent effects : The 4-chlorophenyl group enhances metabolic stability compared to nitro analogs.
- Linker optimization : Methyl vs. ethyl linkers influence receptor binding affinity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the benzamide group.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like DMF or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Recent studies have indicated that isoxazole derivatives, including N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide, exhibit promising antitumor properties. For instance, compounds with isoxazole moieties have been investigated for their ability to inhibit tumor-associated carbonic anhydrases (CAs), which play a crucial role in cancer cell survival and metastasis under hypoxic conditions. The compound's structural features may enhance its efficacy against specific CA isoforms, particularly CA IX and CA XII, which are overexpressed in various tumors .
Anti-inflammatory Properties
Isoxazole derivatives have also been studied for their anti-inflammatory effects. In particular, this compound has shown potential in inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Compounds similar to this have demonstrated significant reductions in edema and inflammatory markers in animal models, indicating their potential for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 4-chlorophenyl isoxazole derivatives with appropriate amine or acid components to form the amide linkage. Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the aromatic rings and the isoxazole core can significantly influence biological activity .
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1 | 4-Chlorophenyl | Antitumor activity against CA IX |
| 2 | 3-Methylphenyl | Inhibition of COX enzymes |
| 3 | 2-Nitrophenyl | Enhanced anti-inflammatory effects |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
-
Case Study 1: Anticancer Activity
In a study evaluating a series of isoxazole derivatives, this compound was found to selectively inhibit CA IX, leading to reduced tumor growth in xenograft models. The compound's mechanism involved altering pH regulation within tumor microenvironments, thereby inducing apoptosis in cancer cells . -
Case Study 2: Anti-inflammatory Effects
A comparative analysis of various isoxazole derivatives revealed that this compound exhibited superior anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound significantly reduced paw edema in rats and showed a reduction in inflammatory cytokines such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, isoxazole derivatives have been shown to inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
2,6-Dimethoxy-N-(3-(4-Substituted Phenyl)isoxazol-5-yl)benzamide ()
- Structural Difference : The benzamide group in this analogue contains 2,6-dimethoxy substituents instead of a simple benzamide.
- Biological Activity: A 2024 QSAR study demonstrated that substituents on the phenyl ring significantly impact chitin synthesis inhibition. Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity compared to electron-donating groups (e.g., OCH₃) due to increased electrophilicity and improved target binding .
- Implication for Target Compound : The 4-chlorophenyl group in N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide likely offers superior bioactivity compared to methoxy-substituted analogues, as chloro groups exhibit stronger electron-withdrawing effects (σ = 0.23 for Cl vs. σ = -0.27 for OCH₃).
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine (–5)
- Structural Difference : This compound is a Schiff base (imine) rather than a benzamide, with a 3,4-dimethylisoxazole core.
- Physicochemical Properties : The imine functional group is less stable toward hydrolysis compared to the amide group in the target compound, which may reduce its utility in aqueous environments .
- Synthesis : Prepared via condensation of 3,4-dimethylisoxazol-5-amine with 4-chlorobenzaldehyde, highlighting the versatility of isoxazole derivatives in forming diverse scaffolds .
Thiadiazole-Isoxazole Hybrids ()
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) and 8a–d feature fused thiadiazole-isoxazole systems with benzamide groups.
- Synthetic Routes: These compounds were synthesized via reactions of enaminones with hydroxylamine hydrochloride or active methylene compounds (e.g., acetylacetone), yielding products with 70–80% efficiency .
- Key Data :
| Compound | Melting Point (°C) | Yield (%) | IR C=O Stretch (cm⁻¹) | Notable Features |
|---|---|---|---|---|
| 6 | 160 | 70 | 1606 | Single C=O, lower stability |
| 8a | 290 | 80 | 1679, 1605 | Dual C=O, higher thermal stability |
Quantitative Structure-Activity Relationship (QSAR) Insights ()
- Substituent Effects : The QSAR model for 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives revealed that hydrophobic (π) and electronic (σ) parameters correlate with chitin synthesis inhibition.
- Chloro Substituent : The 4-Cl group’s positive σ value (electron-withdrawing) and moderate π value (lipophilicity) likely optimize target binding and membrane permeability in the target compound .
- Methoxy Substituent : Lower activity due to electron-donating effects, underscoring the superiority of chloro substitution in bioactivity .
Biological Activity
N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Compound Overview
- IUPAC Name : N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide
- Molecular Formula : C16H11ClN2O2
- Molecular Weight : 298.72 g/mol
The compound features an isoxazole ring linked to a benzamide moiety, contributing to its pharmacological properties. The chlorophenyl group enhances its interaction with biological targets, making it a subject of various studies focusing on its therapeutic potential.
Biological Activities
This compound exhibits multiple biological activities, including:
- Anticancer Activity : Preliminary studies indicate that isoxazole derivatives can inhibit cancer cell proliferation. The presence of the chlorophenyl group is believed to enhance this activity by improving binding affinity to cancer-related molecular targets .
- Antimicrobial Properties : Research has shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Potential : There are indications that this compound may serve as an analgesic agent, providing pain relief through its interaction with pain pathways.
- Other Activities : Additional effects include antiviral, anticonvulsant, antidepressant, and immunosuppressant activities.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The isoxazole ring interacts with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pathways critical for tumor growth or microbial survival .
- Multi-targeting Effects : Similar compounds have been shown to affect multiple biological targets, which may enhance their efficacy in treating complex diseases such as cancer and infections .
Table 1: Summary of Biological Activities and Mechanisms
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Enzyme inhibition; receptor modulation |
| Antimicrobial | Effective against various bacterial strains | Disruption of microbial cell integrity |
| Anti-inflammatory | Reduction in inflammatory markers | Inhibition of pro-inflammatory cytokines |
| Analgesic | Pain relief in preclinical models | Interaction with pain receptors |
| Antiviral | Activity against specific viral strains | Inhibition of viral replication |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models compared to controls. The mechanism was linked to the downregulation of key oncogenes involved in cell proliferation .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases. The compound's ability to disrupt bacterial membrane integrity was highlighted as a key mechanism.
- Anti-inflammatory Studies : Experimental models showed that treatment with this compound led to a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6), suggesting its potential use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
